1-[2-(4-Bromo-2-chlorophenoxy)ethoxy]-2-methoxy-4-methylbenzene
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Overview
Description
1-[2-(4-Bromo-2-chlorophenoxy)ethoxy]-2-methoxy-4-methylbenzene is an organic compound with the molecular formula C15H14BrClO. This compound is known for its unique structure, which includes a bromo and chloro-substituted phenoxy group, making it a subject of interest in various chemical research fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[2-(4-Bromo-2-chlorophenoxy)ethoxy]-2-methoxy-4-methylbenzene typically involves the reaction of 4-bromo-2-chlorophenol with 2-(2-methoxy-4-methylphenoxy)ethanol under specific conditions. The reaction is usually catalyzed by a base such as potassium carbonate in a solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same reactants and catalysts but utilizes industrial reactors and continuous flow systems to ensure efficiency and consistency in production .
Chemical Reactions Analysis
Types of Reactions
1-[2-(4-Bromo-2-chlorophenoxy)ethoxy]-2-methoxy-4-methylbenzene undergoes various chemical reactions, including:
Substitution Reactions: The bromo and chloro groups can be substituted with other nucleophiles under appropriate conditions.
Oxidation Reactions: The methoxy group can be oxidized to form corresponding aldehydes or acids.
Reduction Reactions: The compound can be reduced to remove halogen atoms, forming simpler phenoxy derivatives.
Common Reagents and Conditions
Substitution: Reagents like sodium hydroxide or potassium tert-butoxide in solvents like ethanol or DMF.
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic or basic media.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst.
Major Products Formed
Substitution: Formation of various substituted phenoxy derivatives.
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of dehalogenated phenoxy compounds.
Scientific Research Applications
1-[2-(4-Bromo-2-chlorophenoxy)ethoxy]-2-methoxy-4-methylbenzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Investigated for its potential use in drug development, particularly in designing molecules with specific pharmacological activities.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 1-[2-(4-Bromo-2-chlorophenoxy)ethoxy]-2-methoxy-4-methylbenzene involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the structure of the compound .
Comparison with Similar Compounds
Similar Compounds
- 4-Bromo-1-chloro-2-(4-ethoxybenzyl)benzene
- 1-{2-[2-(2-bromo-4-chlorophenoxy)ethoxy]ethyl}pyrrolidine
- tert-Butyl (2-(2-bromo-4-chlorophenoxy)ethyl)carbamate
Uniqueness
1-[2-(4-Bromo-2-chlorophenoxy)ethoxy]-2-methoxy-4-methylbenzene is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of bromo, chloro, methoxy, and methyl groups makes it a versatile compound for various applications, distinguishing it from other similar compounds .
Properties
IUPAC Name |
1-[2-(4-bromo-2-chlorophenoxy)ethoxy]-2-methoxy-4-methylbenzene |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16BrClO3/c1-11-3-5-15(16(9-11)19-2)21-8-7-20-14-6-4-12(17)10-13(14)18/h3-6,9-10H,7-8H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PTNWQBULQWWLOW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OCCOC2=C(C=C(C=C2)Br)Cl)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16BrClO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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